N'-Hydroxy-4-(pyrrolidin-1-yl)butanimidamide
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Overview
Description
(1Z)-N’-Hydroxy-4-pyrrolidin-1-ylbutanimidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group, a pyrrolidine ring, and a butanimidamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-Hydroxy-4-pyrrolidin-1-ylbutanimidamide typically involves the reaction of 4-pyrrolidin-1-ylbutan-1-amine with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (1Z)-N’-Hydroxy-4-pyrrolidin-1-ylbutanimidamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-Hydroxy-4-pyrrolidin-1-ylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(1Z)-N’-Hydroxy-4-pyrrolidin-1-ylbutanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1Z)-N’-Hydroxy-4-pyrrolidin-1-ylbutanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(1Z)-N’-Hydroxy-4-piperidin-1-ylbutanimidamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(1Z)-N’-Hydroxy-4-morpholin-1-ylbutanimidamide: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
(1Z)-N’-Hydroxy-4-pyrrolidin-1-ylbutanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, differentiates it from other similar compounds and may result in unique interactions with biological targets.
Properties
Molecular Formula |
C8H17N3O |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
N'-hydroxy-4-pyrrolidin-1-ylbutanimidamide |
InChI |
InChI=1S/C8H17N3O/c9-8(10-12)4-3-7-11-5-1-2-6-11/h12H,1-7H2,(H2,9,10) |
InChI Key |
YEKPNUPXADZWBC-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)CCC/C(=N/O)/N |
Canonical SMILES |
C1CCN(C1)CCCC(=NO)N |
Origin of Product |
United States |
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